8-Bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride
CAS No.: 2375260-63-0
Cat. No.: VC6130899
Molecular Formula: C9H10BrClN2O
Molecular Weight: 277.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2375260-63-0 |
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Molecular Formula | C9H10BrClN2O |
Molecular Weight | 277.55 |
IUPAC Name | 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one;hydrochloride |
Standard InChI | InChI=1S/C9H9BrN2O.ClH/c10-6-1-2-7-8(5-6)11-3-4-12-9(7)13;/h1-2,5,11H,3-4H2,(H,12,13);1H |
Standard InChI Key | LRISGWDUGYBGNI-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C2=C(N1)C=C(C=C2)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of 8-bromo-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one hydrochloride consists of a seven-membered diazepine ring fused to a benzene moiety. Key structural elements include:
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Bromine atom at position 8, enhancing electrophilic reactivity and lipophilicity.
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Tetrahydro configuration, reducing aromaticity compared to fully unsaturated benzodiazepines.
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Ketone group at position 5, enabling hydrogen bonding and metabolic transformations.
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Hydrochloride salt, improving aqueous solubility for pharmacological applications.
The molecular formula is C₉H₁₀BrClN₂O, with a calculated molecular weight of 277.55 g/mol .
Spectroscopic Characteristics
While experimental spectral data for this specific compound remains unpublished, analogous brominated benzodiazepines exhibit distinctive signatures:
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¹H NMR: Downfield shifts (δ 7.5–8.5 ppm) for aromatic protons adjacent to bromine.
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¹³C NMR: Characteristic carbonyl carbon resonance near δ 170 ppm.
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IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br vibration) .
Synthetic Methodologies
Bromination Strategies
Pharmacological Profile
Mechanism of Action
Benzodiazepines generally potentiate GABAₐ receptor activity, enhancing chloride ion influx and neuronal hyperpolarization. The bromine substituent in this compound may alter:
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Receptor binding affinity: Halogens at position 8 increase hydrophobic interactions with receptor pockets.
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Metabolic stability: Bromine’s electron-withdrawing effects retard oxidative degradation.
Comparative studies show that 8-chloro analogs exhibit 2–3 fold greater GABAergic potency than non-halogenated derivatives, suggesting similar enhancements for brominated versions .
Therapeutic Implications
While clinical data specific to this compound is unavailable, structural analogs demonstrate:
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Anxiolytic activity: ED₅₀ values of 0.5–2.0 mg/kg in rodent elevated plus maze tests.
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Anticonvulsant effects: 50% reduction in pentylenetetrazole-induced seizures at 5 mg/kg.
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Sedative properties: Dose-dependent prolongation of barbiturate sleeping time .
Comparative Analysis with Structural Analogs
Research Applications and Future Directions
Medicinal Chemistry
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Lead optimization: Bromine’s steric and electronic effects aid in tuning receptor selectivity.
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Prodrug development: Hydrochloride salt enhances bioavailability for CNS-targeted formulations.
Neuropharmacology
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Allosteric modulation studies: Mapping bromine’s impact on GABAₐ receptor subunit specificity.
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Neuroimaging probes: ⁷⁶Br-labeled analogs for positron emission tomography (PET) tracers.
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